REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=[N:3]1.C(Cl)(=O)C(Cl)=O.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][C:18]=1[C:25]1[C:26]([NH2:32])=[N:27][C:28]([NH2:31])=[CH:29][CH:30]=1.N1C(C)=CC=CC=1C>ClCCl.CN(C)C=O.C(#N)C>[NH2:32][C:26]1[N:27]=[C:28]([NH:31][C:7]([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=2)=[O:9])[CH:29]=[CH:30][C:25]=1[C:18]1[CH:19]=[C:20]([O:23][CH3:24])[CH:21]=[CH:22][C:17]=1[Cl:16]
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Name
|
|
Quantity
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5.28 g
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Type
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reactant
|
Smiles
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CN1N=CC=C1C(=O)O
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Name
|
|
Quantity
|
9.14 mL
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Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
55 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)OC)C=1C(=NC(=CC1)N)N
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Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1C)C
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Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
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Details
|
The reaction was stirred at room temperature for 18 hours before concentration in vacuo
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to warm to room temperature
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Type
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STIRRING
|
Details
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stirred under nitrogen for 2 hours
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by the addition of water (300 ml)
|
Type
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CONCENTRATION
|
Details
|
concentrated to low volume in vacuo
|
Type
|
WASH
|
Details
|
The aqueous residue was washed with dichloromethane (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethylacetate:heptane 1:4
|
Type
|
CUSTOM
|
Details
|
to furnish a solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallised from toluene (100 ml)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=N1)NC(=O)C1=CC=NN1C)C1=C(C=CC(=C1)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |